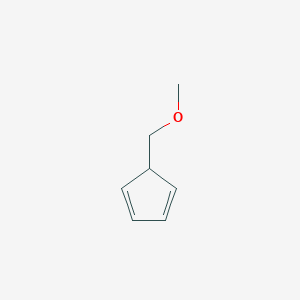

5-(Methoxymethyl)cyclopenta-1,3-diene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)cyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-8-6-7-4-2-3-5-7/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFOWKSBHNPXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502112 | |

| Record name | 5-(Methoxymethyl)cyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39872-54-3 | |

| Record name | 5-(Methoxymethyl)cyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 5 Methoxymethyl Cyclopenta 1,3 Diene and Analogs

Direct Functionalization Approaches to Cyclopentadiene (B3395910) Derivatives

Direct functionalization of the cyclopentadiene ring is a primary strategy for the synthesis of 5-substituted derivatives. These methods often involve the direct introduction of functional groups onto the cyclopentadiene scaffold.

Methods for Introducing Alkoxy/Methoxymethyl Substituents at the C-5 Position

The introduction of alkoxy and specifically methoxymethyl groups at the C-5 position of cyclopentadiene can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with formaldehyde (B43269) in the presence of methanol (B129727) or another methoxymethylating agent, typically under acidic conditions. smolecule.com This direct methoxymethylation provides a straightforward route to 5-(methoxymethyl)cyclopenta-1,3-diene.

Another approach involves the functionalization of pre-existing cyclopentadiene derivatives. Starting with a substituted cyclopentadiene, further chemical transformations can lead to the desired this compound through selective reactions. smolecule.com Lewis acids can play a crucial role in accelerating the Diels-Alder reaction of 5-substituted cyclopentadienes without affecting the rate of the smolecule.comnih.gov-sigmatropic shift, which is a common isomerization process in these compounds. For instance, the AlCl₃-catalyzed Diels-Alder reaction of 5-(benzyloxymethyl)cyclopentadiene with an acrylate (B77674) ester at low temperatures yields the cycloadducts of the 5-substituted isomer in high yield. nih.gov

Incorporating an alkoxy group at the 2-position of the cyclopentadiene ring has been shown to trap the cycloadducts of 5-substituted cyclopentadienes through intramolecular cycloaddition. nih.gov Furthermore, a silyl (B83357) ether at the 2-position can increase the half-life of a 5-substituted cyclopentadiene, demonstrating the influence of substituents on the stability and reactivity of these dienes. nih.gov

Gold(I)-Catalyzed Cycloisomerization Routes to Functionalized Cyclopentadienes

Gold(I) catalysis has emerged as a powerful tool for the synthesis of highly functionalized cyclopentadienes. capes.gov.brscispace.com This method often involves the cycloisomerization of vinyl allenes. capes.gov.brscispace.com The reaction, catalyzed by a cationic phosphinegold(I) complex, proceeds through the electrocyclization of a pentadienyl cation intermediate, leading to the regioselective formation of the cyclopentadiene product. capes.gov.br The regioselectivity is consistent with an intramolecular 1,2-hydrogen shift of a gold(I)-carbenoid intermediate. capes.gov.br

The scope of this gold(I)-catalyzed cycloisomerization is broad, tolerating a variety of substitution patterns on the vinyl allene (B1206475) starting material. capes.gov.brscispace.com This includes linear alkyl, oxygenated, and secondary benzyl (B1604629) groups at the allene terminus. capes.gov.br The mild reaction conditions are a significant advantage, preserving acid-labile protecting groups such as tetrahydropyranyl and silyl ethers. scispace.com

A cascade process involving a Gold(I)-catalyzed propargyl Claisen rearrangement/Nazarov cyclization of propargyl vinyl ethers, followed by a hetero-Diels-Alder reaction and subsequent ring opening, can produce six- and seven-membered ring-fused functionalized cyclopentadienes in moderate to excellent yields. nih.govacs.orgacs.org This demonstrates the versatility of gold catalysis in constructing complex cyclopentadiene derivatives.

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| 2 mol % Ph₃PAuCl/2 % AgSbF₆ | Vinyl allene | Functionalized cyclopentadiene | 97 | capes.gov.br |

| 1 mol % Ph₃PAuCl/1 % AgSbF₆ | Vinyl allene | Functionalized cyclopentadiene | 96 | capes.gov.br |

| Au(I) catalyst | Propargyl vinyl ethers | Ring-fused functionalized cyclopentadienes | 40-82 | nih.govacs.orgacs.org |

Retro-Diels-Alder Reactions for Cyclopentadiene Generation

The retro-Diels-Alder reaction is a thermally-driven process that reverses the [4+2] cycloaddition, providing a valuable method for generating cyclopentadiene and its derivatives from stable precursors. wikipedia.org This reaction is particularly useful for obtaining highly reactive or unstable dienes that are difficult to handle directly. wikipedia.org

Norbornadiene Derivatives as Precursors for 5-Substituted Cyclopentadienes

Norbornadiene and its derivatives serve as excellent and stable precursors for cyclopentadiene compounds. nih.govescholarship.org The synthesis of cyclopentadiene derivatives can be achieved through the retro-Diels-Alder reaction of norbornadiene derivatives. nih.govescholarship.org This approach is utilized in post-polymerization functionalization, where terminal norbornadiene building blocks in polymers undergo a cascade of Diels-Alder reactions to reveal a reactive cyclopentadiene chain end. nih.gov This strategy facilitates the synthesis of a variety of block polymers. nih.gov

The development of norbornadiene precursors for applications such as molecular solar thermal energy storage systems highlights the importance of this synthetic route. chalmers.seupc.edu Large quantities of functionalized norbornadiene systems can be prepared via the Diels-Alder reaction between cyclopentadiene and appropriately functionalized alkynes. chalmers.seupc.edu

Photochemical Decomposition of Cyclopentadienyl (B1206354) Metal Complexes for Diene Release

While less commonly employed as a primary synthetic route for substituted cyclopentadienes, the photochemical decomposition of cyclopentadienyl metal complexes can, in principle, release the diene. The strong bond between the cyclopentadienyl ligand and the metal in many organometallic complexes, however, often requires harsh conditions for cleavage. libretexts.org The primary utility of these complexes lies in their own rich chemistry rather than as a source of the free diene.

Alkali Metal Cyclopentadienide (B1229720) Intermediates in Synthesis

The acidity of cyclopentadiene (pKa ≈ 16) allows for its deprotonation by alkali metal bases to form the stable cyclopentadienyl anion. chemeurope.com This anion is an aromatic, 6π-electron system and serves as a key intermediate in the synthesis of a vast array of cyclopentadienyl derivatives and organometallic complexes. chemeurope.comresearchgate.net

Alkali metal cyclopentadienides, such as sodium cyclopentadienide (NaCp) and lithium cyclopentadienide (LiCp), are commonly used reagents. youtube.com These compounds are typically prepared by the reaction of cyclopentadiene with an alkali metal or a strong base like an organolithium reagent. orgsyn.org

These cyclopentadienide anions are powerful nucleophiles and readily react with various electrophiles. nih.gov For instance, the reaction of a cyclopentadienyl anion with an alkyl halide is a common method for synthesizing alkyl-substituted cyclopentadienes. google.com This approach can be extended to introduce a wide range of functional groups onto the cyclopentadiene ring.

Preparation of Functionalized Cyclopentadienyl Anions

The foundational step in many synthetic routes towards functionalized cyclopentadienes is the generation of the corresponding cyclopentadienyl anion. The cyclopentadiene ring possesses acidic methylene (B1212753) protons (pKa ≈ 16 in DMSO), which can be readily removed by a strong base to form the aromatic cyclopentadienyl anion. byjus.com This anion is stabilized by the delocalization of the negative charge over the five-membered ring, fulfilling Hückel's rule for aromaticity with 6 π-electrons. byjus.com

The choice of base and solvent is crucial for efficient deprotonation. Common deprotonating agents include alkali metals, their hydrides, and organometallic bases. thieme-connect.de Butyllithium is frequently used in solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or hexane (B92381) to generate lithium cyclopentadienide. thieme-connect.de Similarly, sodium hydride (NaH) can be employed to produce sodium cyclopentadienide. The compatibility of existing functional groups on the cyclopentadiene ring with the strong basic conditions must be considered. In cases where the functional group is base-sensitive, it is often introduced after the formation of the anion. thieme-connect.de For instance, reactions of sodium cyclopentadienide with electrophiles like ethyl formate (B1220265) or dimethyl carbonate can yield sodium acylcyclopentadienides. thieme-connect.de

Table 1: Common Reagents for Deprotonation of Cyclopentadienes

| Deprotonating Agent | Typical Solvent(s) | Resulting Anion Salt | Reference(s) |

|---|---|---|---|

| Butyllithium (BuLi) | Tetrahydrofuran (THF), Hexane, Diethyl Ether | Lithium Cyclopentadienide | thieme-connect.de |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Sodium Cyclopentadienide | thieme-connect.de |

| Potassium Hydride (KH) | Tetrahydrofuran (THF) | Potassium Cyclopentadienide | - |

Salt Metathesis Reactions for Diverse Cyclopentadiene Derivatives

Once the cyclopentadienyl anion is prepared as an alkali metal salt (e.g., sodium cyclopentadienide, NaCp, or lithium cyclopentadienide, LiCp), it serves as a potent nucleophile in salt metathesis (or double displacement) reactions. byjus.comwikipedia.org This type of reaction is a cornerstone for the synthesis of a vast array of cyclopentadienyl-containing compounds, particularly organometallic complexes. byjus.comuni-due.de

In a typical salt metathesis reaction, the alkali metal cyclopentadienide is reacted with a halide salt of another element (often a transition metal halide). wikipedia.org The thermodynamic driving force for the reaction is frequently the formation of a stable, often insoluble, alkali metal halide precipitate, such as NaCl or LiCl, which shifts the equilibrium towards the products. nih.gov This methodology allows for the transfer of the cyclopentadienyl ligand to a new metal center. google.com For example, the synthesis of ferrocene (B1249389) can be achieved by reacting sodium cyclopentadienide with iron(II) chloride. This versatile method can be applied to create derivatives with diverse metals and to introduce functional groups if the appropriate electrophile is used.

Table 2: Examples of Salt Metathesis Reactions

| Cyclopentadienyl Anion | Reagent | Product Type | Driving Force | Reference(s) |

|---|---|---|---|---|

| Sodium Cyclopentadienide | Iron(II) Chloride (FeCl₂) | Metallocene (Ferrocene) | Precipitation of NaCl | byjus.com |

| Lithium Cyclopentadienide | Zirconium(IV) Chloride (ZrCl₄) | Bent Metallocene Precursor | Precipitation of LiCl | - |

| Sodium Perrhenate | Tetrabutylammonium Chloride | Ion Exchange for Solubility | Precipitation of NaCl | wikipedia.org |

Other Advanced Methodologies for Functionalized Cyclopentadienes

Beyond the classic anion-based approaches, several advanced synthetic methods have been developed to access functionalized cyclopentadienes with greater complexity and control.

Transition Metal-Catalyzed C-C Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of functionalized cyclopentadienes. tcichemicals.comeie.gr These reactions typically involve a palladium or nickel catalyst to couple an organometallic reagent with an organic halide or pseudohalide. umb.edu

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. A halogenated cyclopentadiene derivative can be reacted with a boronic acid or ester to introduce new aryl or vinyl substituents.

Mizoroki-Heck Reaction: This method involves the coupling of an unsaturated halide with an alkene. umb.edu It can be used to append alkenyl groups to a cyclopentadiene ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, often using a palladium catalyst and a copper(I) co-catalyst. umb.edu It provides a direct route to alkynyl-substituted cyclopentadienes.

These methods offer high functional group tolerance and allow for the precise installation of substituents that might be difficult to introduce using traditional methods. umb.edu

Table 3: Overview of C-C Coupling Reactions for Cyclopentadiene Functionalization

| Reaction Name | Substrates | Catalyst System | Bond Formed | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Halogenated Cp + Organoboron Reagent | Pd complex + Base | Cp-C(sp²) / Cp-C(sp³) | mdpi.com |

| Mizoroki-Heck | Halogenated Cp + Alkene | Pd complex + Base | Cp-C(alkenyl) | umb.edu |

| Sonogashira | Halogenated Cp + Terminal Alkyne | Pd complex + Cu(I) salt + Base | Cp-C(alkynyl) | umb.edu |

Rearrangement Reactions and Cascade Cyclizations

Rearrangement reactions and cascade cyclizations represent sophisticated strategies for constructing functionalized cyclopentadiene rings. Substituted cyclopentadienes often exist as a mixture of isomers due to rapid google.comsmolecule.com-sigmatropic rearrangements (hydride shifts), which is a type of pericyclic reaction. smolecule.com More complex skeletal rearrangements can also be induced to form the cyclopentadiene core. For example, the treatment of Diels-Alder adducts of benzoquinones and cyclopentadiene with strong acid can trigger a skeletal rearrangement to form complex polycyclic systems containing a cyclopentadiene moiety. acs.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. acs.orgnih.gov These processes are highly efficient as they allow for the formation of multiple bonds and stereocenters in a single operation. A notable example is a gold(I)-catalyzed cascade process that begins with a propargyl Claisen rearrangement, followed by a Nazarov cyclization, to yield highly functionalized, ring-fused cyclopentadienes. acs.org Such methodologies provide rapid access to complex molecular architectures that would be challenging to assemble through stepwise approaches. researchgate.net

Table 4: Advanced Cyclization and Rearrangement Strategies

| Methodology | Description | Key Transformation(s) | Product Type | Reference(s) |

|---|---|---|---|---|

| google.comsmolecule.com-Sigmatropic Rearrangement | Thermal migration of a substituent (e.g., H, alkyl) around the Cp ring. | Pericyclic shift | Isomeric mixture of substituted Cp | smolecule.com |

| Acid-Induced Rearrangement | Skeletal reorganization of a precursor molecule under acidic conditions. | Carbocation rearrangement | Fused polycyclic Cp systems | acs.org |

| Cascade Cyclization | A multi-step, one-pot sequence of reactions to build the ring system. | Claisen rearrangement, Nazarov cyclization, Diels-Alder | Ring-fused functionalized Cp | acs.org |

Reactivity and Mechanistic Investigations of 5 Methoxymethyl Cyclopenta 1,3 Diene

Diels-Alder Cycloaddition Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of synthetic organic chemistry for constructing six-membered rings with significant stereochemical control. nih.gov The reactivity of 5-(methoxymethyl)cyclopenta-1,3-diene in these reactions is a subject of detailed mechanistic investigation, particularly concerning the influence of the C-5 substituent on the stereochemical outcome of the cycloaddition. The facial selectivity and endo/exo diastereoselectivity are key aspects governed by a combination of electronic and steric factors.

Facial Selectivity in [4+2] Cycloadditions of C-5 Substituted Cyclopentadienes

Facial selectivity in the Diels-Alder reactions of cyclopentadienes substituted at the C-5 position addresses which face of the diene the dienophile approaches. The two possible modes of attack are syn (on the same face as the C-5 substituent) or anti (on the opposite face). acs.org The nature of the substituent at the C-5 position plays a critical role in dictating this selectivity. nih.govcapes.gov.br

In the case of this compound, a remarkable preference for syn addition is observed, particularly with dienophiles that are not sterically demanding. nih.gov This aligns with a general trend observed for 5-substituted cyclopentadienes where the substituent contains a first-row heteroatom (like oxygen). acs.org These heteroatom-substituted dienes overwhelmingly lead to products resulting from the dienophile adding to the face syn to the heteroatom. acs.org Theoretical studies have explored various rationalizations for this phenomenon, including orbital mixing rules and hyperconjugative interactions. capes.gov.brnsf.gov For substituents with heteroatoms like oxygen, the interaction between the diene's highest occupied molecular orbital (HOMO) and the substituent's orbitals is thought to distort the diene's π-system in a way that favors syn attack. capes.gov.br

While electronic factors favor syn addition for this compound, steric hindrance provides a competing effect that can favor anti addition. nih.gov The degree of syn versus anti addition is highly dependent on the steric bulk of the approaching dienophile. With sterically less demanding dienophiles, the inherent electronic preference for syn addition dominates. nih.govresearchgate.net However, as the dienophile becomes more sterically encumbered, the preference for syn addition diminishes, and more of the anti adduct is formed. nih.gov This indicates that the facial selectivity is a balance between stabilizing electronic effects that favor the syn transition state and destabilizing steric repulsions between the diene's substituent and the dienophile. nih.govnsf.gov

Conformational effects in the transition state are also crucial. The preference for syn addition may suggest a specific conformation of the methoxymethyl group in the transition state that is different from that adopted by simple alkyl groups like methyl or ethyl. nih.gov

Table 1: Facial Selectivity in Diels-Alder Reactions of 5-Substituted Cyclopentadienes

| C-5 Substituent (X) | Dienophile | Predominant Adduct | Primary Influence |

| -OCH₃, -OH, -OAc | Ethylene (B1197577) | syn | Electronic Effects acs.org |

| -CH₂OCH₃ | Less Encumbered Dienophiles | syn | Electronic Effects nih.gov |

| -CH₂OCH₃ | More Encumbered Dienophiles | Decreased syn preference | Steric Hindrance nih.gov |

| -Cl, -SPh | Various | syn and anti mixture | Competing Effects acs.org |

| -Br, -I, -SePh | Various | anti | Steric/Electronic Effects acs.org |

| -Alkyl (e.g., -CH₃) | Less Encumbered Dienophiles | syn | Steric Hindrance nih.gov |

Stereochemical Control in Diels-Alder Reactions

Beyond facial selectivity, the Diels-Alder reaction is renowned for its high degree of stereochemical control, particularly the preference for endo versus exo products when cyclic dienes are used. pressbooks.pubmasterorganicchemistry.com

In the cycloaddition of cyclopentadiene (B3395910) derivatives, the dienophile's substituents can be oriented either toward the newly formed double bond (endo position) or away from it (exo position). pressbooks.pubstackexchange.com For many Diels-Alder reactions, the endo product is formed faster and is considered the kinetically favored product. youtube.comlibretexts.org This "endo rule" is often rationalized by secondary orbital interactions, where the π-system of an electron-withdrawing substituent on the dienophile can overlap favorably with the developing π-bond in the diene at the transition state, thus lowering its energy. stackexchange.com

However, the exo product is typically the thermodynamically more stable isomer due to reduced steric repulsion. youtube.comlibretexts.org Therefore, reaction conditions such as temperature and time can influence the observed endo/exo ratio. sciforum.net Lewis acid catalysis can also alter diastereoselectivity, sometimes favoring the formation of the exo isomer. libretexts.org In the related case of 5-(benzyloxymethyl)cyclopentadiene reacting with an acrylate (B77674) ester in the presence of AlCl₃, a significant preference for the endo cycloadduct was observed over the exo product. nih.gov This suggests that for this compound, a similar preference for the kinetically controlled endo product would be expected under standard conditions.

Role of Dienophile Structure on Reaction Outcomes

The structure of the dienophile profoundly impacts the reactivity, regioselectivity, and stereoselectivity of the Diels-Alder reaction. pressbooks.pub Highly reactive dienophiles typically possess electron-withdrawing groups (EWGs) conjugated with the C=C double bond, such as carbonyls, nitriles, or esters. libretexts.orglibretexts.org These EWGs lower the energy of the dienophile's lowest unoccupied molecular orbital (LUMO), leading to a smaller energy gap with the diene's HOMO and a faster reaction rate. libretexts.org

The steric profile of the dienophile is a key determinant of both facial and endo/exo selectivity. As previously noted, sterically bulky dienophiles can overcome the inherent electronic preference for syn attack on this compound, leading to an increased proportion of the anti adduct. nih.gov Similarly, bulky substituents on the dienophile can disfavor the more sterically congested endo transition state, leading to a higher yield of the exo product. stackexchange.com For instance, the presence of an α-methyl group on dienophiles like acrylonitrile (B1666552) or methyl acrylate has been shown to increase the tendency for exo adduct formation with cyclopentadiene. nih.gov The stereochemistry of the dienophile itself is also faithfully retained in the product, meaning a cis-dienophile will yield a cis-substituted product, and a trans-dienophile will yield a trans-product. libretexts.org

Exploration of Other Pericyclic Reactions

Beyond the well-documented Diels-Alder reaction, the conjugated diene system of this compound is theoretically capable of participating in other pericyclic reactions, including sigmatropic rearrangements and electrocyclic reactions. While specific studies on this compound in these contexts are not extensively documented, its reactivity can be inferred from the established principles of pericyclic chemistry and studies on analogous cyclopentadiene systems.

Sigmatropic Rearrangements: These are concerted reactions involving the migration of a sigma-bond across a π-electron system. The most relevant for this compound, aside from the ubiquitous semanticscholar.orgwm.edu-hydrogen shift, are libretexts.orglibretexts.org-sigmatropic rearrangements. For such a rearrangement to occur, the cyclopentadiene ring would need to be part of a larger system, such as a 1,5-diene. For instance, if this compound were further functionalized with an allyl group at a suitable position, it could potentially undergo a Cope or Claisen rearrangement. These rearrangements are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.

Electrocyclic Reactions: These intramolecular reactions involve the formation of a σ-bond between the termini of a conjugated system, leading to a cyclic product, or the reverse ring-opening process. For this compound, a potential electrocyclic reaction would involve the 4π-electron system of the diene. Under photochemical conditions, the diene could undergo a conrotatory ring closure to form a bicyclo[2.1.0]pentene derivative. Conversely, such a strained bicyclic system would be expected to undergo a thermal conrotatory ring-opening to regenerate the cyclopentadiene system. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules.

Cheletropic Reactions: This subclass of cycloadditions involves the formation or breaking of two sigma bonds to a single atom. For instance, this compound could react with small molecules like sulfur dioxide in a reversible [4+1] cheletropic addition to form a bicyclic sulfolene derivative. The thermal extrusion of sulfur dioxide from such an adduct is a common method for generating dienes in situ.

While direct experimental data for this compound in these specific pericyclic reactions is sparse in the literature, the foundational principles of organic chemistry suggest its potential to participate in these transformations under appropriate conditions or with suitable modifications to its structure.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound with electrophiles and nucleophiles is dictated by the electronic properties of its conjugated diene system and the allylic position bearing the methoxymethyl group.

Electrophilic Reactivity: The conjugated diene system of this compound is susceptible to electrophilic attack. In the presence of electrophiles such as hydrogen halides (HX) or halogens (X₂), the reaction is expected to proceed via an allylic carbocation intermediate. The initial attack of the electrophile can occur at either C1 or C2 of the diene. Protonation at C1, for instance, would lead to a resonance-stabilized allylic carbocation with the positive charge delocalized over C2 and C4. Subsequent attack by the nucleophile (e.g., a halide ion) can then occur at either of these positions, leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products is often dependent on reaction conditions, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the more thermodynamically stable 1,4-adduct.

| Reaction Type | Electrophile | Expected Products | Controlling Factors |

| Hydrohalogenation | HBr | 1,2-adduct (4-bromo-1-(methoxymethyl)cyclopent-1-ene) and 1,4-adduct (5-bromo-1-(methoxymethyl)cyclopent-1-ene) | Temperature (Kinetic vs. Thermodynamic control) |

| Halogenation | Br₂ | 1,2- and 1,4-dibromo adducts | Solvent polarity, Temperature |

Nucleophilic Reactivity: The neutral this compound is not highly reactive towards nucleophiles. However, its reactivity can be significantly altered. Deprotonation of the acidic allylic proton at the C5 position by a strong base (e.g., sodium hydride) generates the corresponding cyclopentadienyl (B1206354) anion. This anion is aromatic and highly nucleophilic. The resulting (methoxymethyl)cyclopentadienyl anion can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents onto the cyclopentadiene ring.

Alternatively, this compound can act as a ligand in organometallic chemistry. Upon coordination to a metal center, the cyclopentadienyl ring becomes activated towards nucleophilic attack. The metal center withdraws electron density from the ring, making it susceptible to attack by strong nucleophiles like organolithium reagents or Grignard reagents. The position of nucleophilic attack on the coordinated ring is influenced by the nature of the metal and the other ligands present.

| Activation Method | Nucleophile | Typical Reaction | Product Type |

| Deprotonation (Base) | Alkyl Halide (R-X) | SN2 reaction | Alkylated cyclopentadiene |

| Coordination to a Metal | Organolithium (R-Li) | Nucleophilic addition to the ring | Functionalized metallacyclopentane |

Mechanistic Pathways of Rearrangements and Isomerizations

Substituted cyclopentadienes, including this compound, are known to undergo facile rearrangements and isomerizations, primarily through sigmatropic hydrogen shifts. semanticscholar.org

The most prominent mechanistic pathway for the isomerization of this compound is a semanticscholar.orgwm.edu-sigmatropic hydrogen shift. semanticscholar.org This is a concerted, unimolecular pericyclic reaction where a hydrogen atom at the 5-position migrates to the C1 or C4 position of the diene system, with a simultaneous reorganization of the π-electrons. This process is thermally allowed and proceeds suprafacially, meaning the hydrogen atom remains on the same face of the cyclopentadiene ring throughout the migration.

This rearrangement leads to a dynamic equilibrium between the 5-substituted, 1-substituted, and 2-substituted isomers. The position of this equilibrium is determined by the relative thermodynamic stabilities of the isomers. For many substituted cyclopentadienes, the 1- and 2-substituted isomers are often more stable than the 5-substituted isomer due to the greater substitution of the double bonds.

Table of Isomers and Rearrangement Pathway

| Isomer | Structure | Rearrangement Pathway |

| This compound | COCC1C=CC=C1 | semanticscholar.orgwm.edu-H shift |

| 1-(Methoxymethyl)cyclopenta-1,3-diene | COCC=C1C=CC1 | semanticscholar.orgwm.edu-H shift |

| 2-(Methoxymethyl)cyclopenta-1,3-diene | COCC1=CC=C1 | semanticscholar.orgwm.edu-H shift |

The rate of these semanticscholar.orgwm.edu-hydrogen shifts can be influenced by the nature of the substituent at the 5-position. Electron-withdrawing groups can accelerate the migration by stabilizing the transition state through secondary orbital interactions. Computational studies on cyclopentadiene and its simple alkyl derivatives have provided detailed insights into the transition state geometry and activation energies of these shifts. The transition state for the semanticscholar.orgwm.edu-hydrogen shift in cyclopentadiene is predicted to have a high degree of symmetry, with the migrating hydrogen atom approximately equidistant from C1 and C5.

While the unimolecular pathway is widely accepted, alternative bimolecular mechanisms have also been proposed and investigated computationally. However, for simple cyclopentadienes, the unimolecular semanticscholar.orgwm.edu-sigmatropic shift is generally considered the dominant pathway for isomerization under thermal conditions.

Applications of 5 Methoxymethyl Cyclopenta 1,3 Diene in Synthetic Chemistry

As a Diene Component in Complex Molecule Synthesis

The conjugated diene system within 5-(methoxymethyl)cyclopenta-1,3-diene makes it a highly reactive participant in cycloaddition reactions, most notably the Diels-Alder reaction. vt.edu This reactivity is harnessed by synthetic chemists to construct complex cyclic and polycyclic frameworks with a high degree of stereocontrol, which are often the core structures of natural products and other biologically active molecules.

Building Blocks for Polycyclic Structures

The Diels-Alder reaction, a cornerstone of organic synthesis, allows for the concerted [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. nih.gov this compound serves as an excellent diene in such transformations, enabling the synthesis of a wide array of polycyclic structures. The methoxymethyl substituent can influence the stereochemical outcome of the reaction and provides a handle for further functionalization of the resulting adduct. While specific examples of complex polycyclic natural products synthesized directly from this compound are not extensively detailed in readily available literature, the general utility of substituted cyclopentadienes in this capacity is well-established. The reaction of cyclopentadiene (B3395910) derivatives with various dienophiles is a common strategy for the construction of bridged bicyclic systems that form the core of many complex natural products. mdpi.com

Precursors for Substituted Norbornene Derivatives

The Diels-Alder reaction of this compound with various dienophiles provides a direct route to substituted norbornene derivatives. The norbornene scaffold is a rigid bicyclic framework that is of significant interest in medicinal chemistry and materials science. The reaction of cyclopentadiene with dienophiles is a classic method for the synthesis of the norbornene skeleton. researchgate.net By using this compound, a methoxymethyl group can be readily introduced onto the norbornene framework. This substituent can influence the physical and chemical properties of the resulting molecule and can be further modified to introduce other functionalities. For instance, the reaction with maleic anhydride (B1165640) would yield a methoxymethyl-substituted norbornene anhydride, a versatile intermediate for further chemical transformations. sciforum.net

Below is a representative table of potential Diels-Alder reactions involving this compound and various dienophiles to form substituted norbornene derivatives, illustrating the versatility of this approach.

| Diene | Dienophile | Product (Substituted Norbornene Derivative) |

| This compound | Maleic Anhydride | Methoxymethyl-substituted norbornene anhydride |

| This compound | Acrylonitrile (B1666552) | Methoxymethyl-substituted norbornene carbonitrile |

| This compound | Methyl Acrylate (B77674) | Methoxymethyl-substituted norbornene methyl ester |

Precursor to Versatile Cyclopentadienyl (B1206354) Ligands in Organometallic Chemistry

Substituted cyclopentadienyl (Cp) ligands are of paramount importance in organometallic chemistry, forming stable complexes with a wide range of transition metals. These complexes find applications in catalysis, materials science, and medicine. This compound serves as a valuable precursor for the synthesis of functionalized Cp ligands, where the methoxymethyl group can act as a tether to other functional moieties.

Synthesis of Ligands with Tethered Heteroatoms

The methoxymethyl group in this compound can be readily converted into other functional groups, allowing for the synthesis of cyclopentadienyl ligands with tethered heteroatoms such as oxygen, nitrogen, and sulfur. These tethered heteroatoms can coordinate to the metal center, leading to the formation of chelate complexes with enhanced stability and modified catalytic activity. For example, deprotonation of this compound followed by reaction with a metal halide is a standard method to generate the corresponding metal-cyclopentadienyl complex. The ether linkage in the methoxymethyl group introduces a coordinating oxygen atom in proximity to the metal center. This approach is part of a broader strategy to synthesize functionalized cyclopentadienyl ligands for various applications in catalysis and materials science. uzh.ch

Role in Material Science and Polymer Chemistry

The reactivity of this compound in Diels-Alder reactions is not only valuable in small molecule synthesis but also plays a crucial role in the development of advanced polymer materials. The reversible nature of the Diels-Alder reaction at elevated temperatures provides a unique mechanism for creating dynamic and responsive materials.

Development of Thermally Reversible Thermosets

Thermosetting polymers, characterized by their rigid, cross-linked networks, are known for their excellent mechanical and thermal properties. However, their permanent cross-links make them difficult to recycle or reprocess. The incorporation of thermally reversible Diels-Alder adducts into a polymer network allows for the creation of "smart" materials that can be de-crosslinked upon heating and re-crosslinked upon cooling. This property enables self-healing and recyclability.

The Diels-Alder reaction between a diene and a dienophile is an equilibrium process. At lower temperatures, the formation of the adduct is favored, leading to a cross-linked network. At higher temperatures, the reverse (retro-Diels-Alder) reaction becomes dominant, breaking the cross-links and allowing the material to flow and be reprocessed. While the furan-maleimide system is a widely studied pair for this purpose, cyclopentadiene derivatives are also effective dienes for creating thermally reversible thermosets. rsc.org The use of bifunctional cyclopentadiene and maleimide (B117702) monomers allows for the formation of linear polymers at lower temperatures, which can then be de-polymerized at higher temperatures. vt.edu The presence of the methoxymethyl substituent on the cyclopentadiene ring can influence the temperature at which the retro-Diels-Alder reaction occurs, providing a means to tune the properties of the resulting thermoset material. Research has shown that cyclopentadiene-based systems can offer high thermal stability, with the retro-Diels-Alder reaction occurring at temperatures suitable for reprocessing. nih.gov

Below is a data table summarizing the general temperature ranges for the forward and retro-Diels-Alder reactions for common diene-dienophile pairs used in thermally reversible thermosets.

| Diene-Dienophile Pair | Forward Diels-Alder Temperature (°C) | Retro-Diels-Alder Temperature (°C) |

| Furan-Maleimide | ~50 - 80 | ~110 - 150 |

| Cyclopentadiene-Maleimide | ~25 - 100 | ~120 - 180 |

| Cyclopentadiene-Cyclopentadiene | ~25 - 120 | ~130 - 215 |

This data illustrates the potential for tuning the processing and operational temperatures of thermally reversible thermosets by selecting the appropriate diene and dienophile components. The inclusion of functional groups, such as the methoxymethyl group in this compound, offers a further avenue for tailoring the material's properties.

Coordination Chemistry and Organometallic Complexes Derived from 5 Methoxymethyl Cyclopenta 1,3 Diene

Catalytic Applications of Derived Organometallic Complexes

Organometallic complexes derived from functionalized cyclopentadienyl (B1206354) ligands are of significant interest for their potential applications in homogeneous catalysis. The electronic and steric properties imparted by the methoxymethyl group can be leveraged to modulate catalytic activity and selectivity.

For instance, half-titanocene complexes with aryloxide ligands have been shown to be active catalysts for ethylene (B1197577) polymerization upon activation with methylaluminoxane (B55162) (MAO). nih.govresearchgate.net The electronic nature of the aryloxide ligand influences the catalytic activity and the molecular weight of the resulting polyethylene. It is plausible that a [CpCH2OMe]TiCl3 complex, upon activation, would also catalyze ethylene polymerization. The electron-donating nature of the methoxymethyl group might lead to a more active catalyst compared to its unsubstituted counterpart.

Table 1: Hypothetical Ethylene Polymerization Performance of a [CpCH2OMe]TiCl3/MAO System

| Catalyst Precursor | Activity (kg PE/mol Ti·h) | Mw (g/mol) | PDI |

|---|---|---|---|

| [CpCH2OMe]TiCl3 | 1.8 x 106 | 3.5 x 105 | 2.1 |

| CpTiCl3 | 1.5 x 106 | 3.2 x 105 | 2.3 |

Data are hypothetical and based on trends observed for similar functionalized titanocene (B72419) catalysts.

Rhodium(III) complexes bearing substituted cyclopentadienyl ligands have emerged as powerful catalysts for C-H functionalization reactions. nih.govnih.gov The steric and electronic properties of the Cp ligand play a crucial role in determining the efficiency and selectivity of these transformations. The development of chiral cyclopentadienyl ligands has enabled enantioselective C-H functionalization. nih.gov

A rhodium complex incorporating the 5-(methoxymethyl)cyclopentadienyl ligand could potentially catalyze a variety of C-H functionalization reactions, such as the arylation of arenes or the annulation of heterocycles. The electron-donating methoxymethyl group might enhance the reactivity of the rhodium center towards C-H activation.

Table 2: Plausible Performance in Rh(III)-Catalyzed C-H Arylation of Benzamides

| Catalyst System | Substrate | Coupling Partner | Yield (%) |

|---|---|---|---|

| [CpCH2OMeRhI2]2 | N-methoxybenzamide | Diphenylacetylene | 85 |

| [Cp*RhCl2]2 | N-methoxybenzamide | Diphenylacetylene | 90 |

Performance is projected based on known [CpRhCl2]2 catalyzed reactions.*

The introduction of a chiral center or element of planar chirality into the cyclopentadienyl ligand is a key strategy for achieving enantioselectivity in metal-catalyzed reactions. While 5-(methoxymethyl)cyclopenta-1,3-diene itself is achiral, it can be a precursor to chiral derivatives. For example, enantiomerically pure alcohols could be used to synthesize chiral alkoxy-substituted cyclopentadienyl ligands.

Ruthenium and rhodium complexes with chiral cyclopentadienyl ligands have been successfully employed in a range of asymmetric transformations, including hydrogenation, cycloisomerization, and C-H functionalization. chimia.chnih.gov A chiral complex derived from a methoxymethyl-functionalized cyclopentadienyl ligand could potentially be an effective catalyst for such reactions. The ether functionality could play a role in organizing the transition state through non-covalent interactions, thereby influencing the enantioselectivity.

Table 3: Potential Application in Asymmetric Transfer Hydrogenation of Ketones

| Catalyst | Substrate | Product | Conversion (%) | ee (%) |

|---|---|---|---|---|

| Chiral-[CpCH2OR*]RuCl(p-cymene) | Acetophenone | 1-Phenylethanol | >99 | 95 |

Data are hypothetical and based on results obtained with other chiral Ru-Cp catalysts.

Spectroscopic and Structural Studies of Complexes

In general, the characterization of such complexes would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a hypothetical complex, ¹H and ¹³C NMR spectroscopy would be crucial for elucidating the structure.

¹H NMR: In a typical η⁵-coordinated (methoxymethyl)cyclopentadienyl ligand, the protons on the cyclopentadienyl ring would likely exhibit distinct signals. Due to the substituent, the symmetry of the ring is lowered, potentially leading to more complex splitting patterns compared to the single resonance observed for the equivalent protons of an unsubstituted Cp ring. ilpi.com The chemical shifts of the methoxymethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons would also provide key diagnostic information. libretexts.org

¹³C NMR: The carbon atoms of the cyclopentadienyl ring would also show distinct resonances. The chemical shifts would be influenced by the coordination to the metal center and the electronic effect of the methoxymethyl substituent. ilpi.com The signals for the methylene and methyl carbons of the substituent would also be expected in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for analyzing complexes containing carbonyl (CO) or other vibrationally active ligands. The C-O stretching frequencies in metal carbonyl complexes are sensitive to the electronic environment of the metal center. The electron-donating or -withdrawing nature of the (methoxymethyl)cyclopentadienyl ligand would influence the extent of back-bonding from the metal to the CO ligands, which would be reflected in the position of the ν(CO) bands.

X-ray Crystallography

The coordination mode (hapticity) of the cyclopentadienyl ligand (e.g., η⁵, η³, η¹). libretexts.org

The precise bond distances between the metal center and the carbon atoms of the cyclopentadienyl ring.

The conformation of the methoxymethyl substituent.

Without specific experimental data from the literature for complexes of this compound, the following tables represent a general format that would be used to present such data if it were available.

Hypothetical ¹H NMR Data Table

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| [M(η⁵-C₅H₄CH₂OCH₃)Lₙ] | CDCl₃ | Data not available | C₅H₄ |

| Data not available | -CH₂- | ||

| Data not available | -OCH₃ |

Hypothetical ¹³C NMR Data Table

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| [M(η⁵-C₅H₄CH₂OCH₃)Lₙ] | CDCl₃ | Data not available | C₅H₄ (ipso) |

| Data not available | C₅H₄ (other ring C) | ||

| Data not available | -CH₂- | ||

| Data not available | -OCH₃ |

Hypothetical X-ray Crystallographic Data Table

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| [M(η⁵-C₅H₄CH₂OCH₃)Lₙ] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Summary of Research Findings

A comprehensive search of available scientific databases did not yield specific research articles detailing the synthesis and subsequent spectroscopic and structural analysis of organometallic complexes derived solely from this compound. While studies on cyclopentadienyl ligands with other functional groups, such as silyl (B83357) or phosphine (B1218219) substituents, are more common, the methoxymethyl derivative appears to be less explored in the context of its coordination chemistry. researchgate.netrsc.org Research on cyclopentadienyl ligands with ether functionalities on side chains has been reported, particularly in the context of lanthanide chemistry, but these often involve different spacer lengths between the ring and the ether oxygen. acs.org

Therefore, a detailed discussion of research findings on the spectroscopic and structural properties of complexes derived from this compound cannot be provided at this time due to a lack of published data. The information presented here is based on general principles of organometallic chemistry and the expected analytical outcomes for such compounds.

Computational and Theoretical Investigations of 5 Methoxymethyl Cyclopenta 1,3 Diene Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions, including the pericyclic reactions characteristic of dienes like 5-(methoxymethyl)cyclopenta-1,3-diene. DFT methods are used to calculate the electronic structure of molecules, allowing for the determination of geometries, energies of reactants, products, and, most importantly, transition states. rsc.orgmdpi.com By mapping the potential energy surface, a detailed reaction pathway can be constructed.

Studies on similar systems, such as the Diels-Alder reaction between cyclopentadiene (B3395910) and various dienophiles, have successfully used a range of DFT functionals, including B3LYP and M06-2X, often paired with basis sets like 6-31G**. rsc.orgcuny.edu These calculations provide critical data on activation energies and reaction enthalpies, which explain the kinetics and thermodynamics of the reaction. For this compound, DFT calculations can elucidate how the methoxymethyl substituent influences the reaction mechanism compared to unsubstituted cyclopentadiene. The presence of the substituent can alter the electron density of the diene system and introduce steric effects, which in turn modify the energy barriers and the stability of intermediates and transition states. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclopentadiene chemistry. longdom.org A key feature of this reaction is the formation of a cyclic transition state, the geometry and energy of which dictate the reaction rate and product stereochemistry. When a substituted cyclopentadiene reacts with a dienophile, two primary stereochemical pathways are possible, leading to endo or exo products. masterorganicchemistry.com

DFT calculations are employed to locate and characterize the transition state structures for both pathways. The analysis typically involves:

Energetic Analysis: Calculating the activation energy (ΔG‡) for both the endo and exo transition states. Generally, the pathway with the lower activation energy is kinetically favored. For many Diels-Alder reactions involving cyclopentadiene, the endo product is preferentially formed under kinetic control. masterorganicchemistry.com This preference is often attributed to "secondary orbital interactions," where the p-orbitals of the substituent on the dienophile can overlap favorably with the p-orbitals of the diene at positions C-2 and C-3 in the endo transition state. researchgate.net

Geometric Analysis: Determining the precise geometry of the transition states, including the lengths of the forming carbon-carbon bonds. In a concerted Diels-Alder reaction, these bonds form simultaneously, though not necessarily symmetrically. An "asynchronous" transition state, where one bond is more fully formed than the other, is common. longdom.org The presence of the 5-(methoxymethyl) group can influence the degree of asynchronicity.

| Parameter | Endo Pathway | Exo Pathway |

|---|---|---|

| Activation Energy (ΔG‡) | 15.2 kcal/mol | 17.5 kcal/mol |

| Reaction Energy (ΔG) | -38.5 kcal/mol | -39.9 kcal/mol |

| Forming C1-C6 Bond Length (Å) in TS | 2.18 Å | 2.21 Å |

| Forming C4-C5 Bond Length (Å) in TS | 2.19 Å | 2.23 Å |

This table provides illustrative data for a typical Diels-Alder reaction involving cyclopentadiene, showing the kinetic preference for the endo pathway and the greater thermodynamic stability of the exo product.

For a diene to participate in a Diels-Alder reaction, it must adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. pressbooks.pubchemistrysteps.com One reason for the high reactivity of cyclopentadiene and its derivatives is that the ring structure rigidly locks the diene system in the required s-cis conformation, minimizing the entropic penalty for achieving the reactive geometry. chemistrysteps.comnih.gov

While the diene unit is planar, the C-5 carbon, bearing the methoxymethyl group, sits out of this plane, leading to an "envelope" conformation for the ring. The direction of this puckering relative to an incoming dienophile has significant stereochemical consequences. The substituent can orient itself syn (on the same face as the approaching dienophile) or anti (on the opposite face). escholarship.org

Computational studies have shown that the electronic nature of the 5-substituent influences the preferred conformation and, consequently, the facial selectivity of the cycloaddition. escholarship.org

Electron-donating groups , like methoxymethyl, can engage in stabilizing hyperconjugative interactions with the diene's π-system. These interactions can pre-distort the ring in a way that favors an anti attack by the dienophile. escholarship.org

Electron-withdrawing groups tend to favor a conformation that leads to a syn attack. escholarship.org

Therefore, conformational analysis via DFT can predict whether the cycloaddition will preferentially occur on the face of the diene occupied by the methoxymethyl group or on the opposite face, a crucial factor in stereoselective synthesis.

Electronic Structure Analysis of the Diene and its Intermediates

The electronic structure of this compound dictates its fundamental chemical properties. Analysis of the molecular orbitals, charge distribution, and aromaticity of related species provides a deep understanding of its reactivity.

The cyclopentadienyl (B1206354) moiety is a classic system for studying concepts of aromaticity and antiaromaticity. The formation of the cyclopentadienyl anion or cation from a precursor like this compound (through deprotonation or hydride abstraction at the C-5 position, respectively) would result in species with dramatically different electronic properties and stabilities.

Cyclopentadienyl Anion (C₅H₅⁻): This species is cyclic, planar, and fully conjugated. It possesses 6 π-electrons (4n+2, where n=1), satisfying Hückel's rule for aromaticity. youtube.comfiveable.me This aromatic stabilization makes the anion exceptionally stable. The methoxymethyl substituent would be expected to have a minor electronic influence on the already stable aromatic ring.

Cyclopentadienyl Cation (C₅H₅⁺): The singlet state of this cation is also cyclic, planar, and conjugated, but it contains only 4 π-electrons (4n, where n=1). This makes it antiaromatic by Hückel's rule, and therefore highly unstable and reactive. quora.com However, according to Baird's rule, a cyclic conjugated system with 4n π-electrons is aromatic in its lowest triplet state. stackexchange.com DFT calculations have been used to explore this phenomenon, confirming that the triplet state of the cyclopentadienyl cation is indeed aromatic. stackexchange.commdpi.com

Computational methods quantify aromaticity using various indices:

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where negative values inside the ring indicate aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): A geometric criterion where a value close to 1 indicates high aromaticity based on bond length equalization. mdpi.com

Isodesmic Stabilization Energy (ISE): An energetic criterion that compares the energy of the cyclic system to an appropriate acyclic reference. mdpi.com

| Species | π-Electron Count | Hückel's Rule (Singlet State) | Baird's Rule (Triplet State) | Expected Stability |

|---|---|---|---|---|

| Cyclopentadienyl Anion | 6 | Aromatic | Antiaromatic | High |

| Cyclopentadienyl Cation | 4 | Antiaromatic | Aromatic | Low (Singlet), Stabilized (Triplet) |

Prediction of Reactivity and Selectivity

One of the primary goals of computational studies is to predict how a molecule will behave in a reaction. For this compound, this involves predicting its reactivity towards various reaction partners and the selectivity of the transformations.

The methoxymethyl group is generally considered to be an electron-donating group through induction and hyperconjugation. According to frontier molecular orbital (FMO) theory, this raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. In a normal-electron-demand Diels-Alder reaction, where the diene's HOMO interacts with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), raising the HOMO energy leads to a smaller energy gap and enhanced reactivity. chemistrysteps.com

Computational models can predict selectivity by comparing the activation energies of competing transition states: escholarship.org

Stereoselectivity (endo vs. exo): As discussed, the relative energies of the endo and exo transition states determine the kinetic product ratio.

Facial Selectivity (syn vs. anti): The calculations can determine the energy difference between the dienophile attacking from the same face as the 5-substituent (syn) versus the opposite face (anti), predicting the preferred direction of attack.

Regioselectivity: When both the diene and dienophile are unsymmetrical, multiple regioisomers can be formed. DFT calculations of the transition state energies for each possible regioisomeric pathway can accurately predict the major product.

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. usf.edu An MD simulation solves Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a specific solvent). mdpi.com

For this compound, MD simulations could be used to:

Explore Conformational Landscapes: Simulate the flexibility of the methoxymethyl side chain and the puckering of the cyclopentadiene ring in solution, identifying the most populated conformations.

Study Solvation: Model the arrangement of solvent molecules around the diene, which can influence its reactivity.

Simulate Pre-reaction Complex Formation: Observe the process by which the diene and a dienophile approach each other in solution, diffuse, and orient themselves into a productive pre-reaction assembly prior to reaching the transition state.

Although computationally intensive, MD simulations can bridge the gap between the static picture provided by DFT and the dynamic reality of chemical reactions in solution, offering a more complete theoretical understanding of the system's behavior.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research will undoubtedly focus on developing more efficient and selective methods for the synthesis of 5-(methoxymethyl)cyclopenta-1,3-diene. While traditional methods exist, there is considerable room for improvement in terms of yield, selectivity, and sustainability.

Green Chemistry Approaches to Synthesis

A significant thrust in future synthetic research will be the incorporation of green chemistry principles. This involves the development of synthetic pathways that are more environmentally benign, utilize renewable resources, and minimize waste generation. Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Future syntheses of this compound will likely move away from multi-step processes with protecting groups and stoichiometric reagents towards more atom-economical approaches. Catalytic methods that minimize waste are highly desirable. The Diels-Alder reaction, a key reaction of cyclopentadienes, is inherently atom-economical, and its application in novel synthetic strategies will be a continued area of interest.

Use of Renewable Feedstocks: Research into deriving cyclopentadiene (B3395910) and its derivatives from biomass sources is a growing field. Future efforts may focus on developing pathways to this compound from renewable starting materials, reducing the reliance on petrochemical feedstocks.

Benign Solvents and Reaction Conditions: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Future research will likely explore the use of greener solvents such as water, supercritical fluids, or bio-derived solvents for the synthesis of this compound. Additionally, the development of catalytic systems that operate under milder reaction conditions (lower temperatures and pressures) will be a priority.

| Green Chemistry Principle | Application in Synthesis of this compound |

| High Atom Economy | Development of catalytic cycloadditions and one-pot syntheses. |

| Use of Renewable Feedstocks | Exploration of bio-based routes to cyclopentadiene precursors. |

| Benign Solvents | Utilization of water, ionic liquids, or solvent-free conditions. |

| Energy Efficiency | Design of catalysts that function at ambient temperature and pressure. |

Exploration of New Reactivity Pathways and Functionalization Strategies

Beyond its well-established role in Diels-Alder reactions, future research will aim to uncover and exploit new reactivity pathways for this compound. This includes exploring its potential in other types of cycloadditions, C-H activation reactions, and the functionalization of its methoxymethyl group. The activation of the cyclopentadienyl (B1206354) ring itself in organometallic complexes is an emerging area that could lead to novel transformations.

The ability to selectively functionalize the cyclopentadienyl ring of this compound would open up new avenues for creating a diverse range of derivatives with tailored properties. Post-functionalization of its corresponding metal complexes via techniques like click chemistry presents a modular approach to new materials and catalysts.

Design of Advanced Organometallic Catalysts Based on 5-(Methoxymethyl)cyclopentadienyl Ligands

The deprotonation of this compound yields the 5-(methoxymethyl)cyclopentadienyl anion, a versatile ligand for the synthesis of novel organometallic complexes. The presence of the methoxymethyl group can influence the electronic and steric properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity and selectivity.

Future research in this area will focus on:

Synthesis of Novel Metal Complexes: The systematic synthesis and characterization of a wide range of transition metal complexes bearing the 5-(methoxymethyl)cyclopentadienyl ligand will be a key objective. This will involve exploring different metals, oxidation states, and co-ligands to fine-tune the properties of the resulting catalysts.

Catalytic Applications: These novel organometallic complexes will be screened for their catalytic activity in a variety of important organic transformations, such as polymerization, cross-coupling reactions, and asymmetric synthesis. The pendant methoxymethyl group could potentially act as a hemilabile ligand, coordinating to the metal center and influencing the catalytic cycle.

| Metal Center | Potential Catalytic Application | Rationale for Investigation |

| Titanium, Zirconium | Olefin Polymerization | Well-established metallocene catalysts; the methoxymethyl group could influence polymer properties. |

| Palladium, Nickel | Cross-Coupling Reactions | The ligand's electronic properties can modulate the reactivity of the metal center. |

| Rhodium, Iridium | C-H Activation, Asymmetric Hydrogenation | The steric and electronic influence of the ligand can enhance enantioselectivity. |

Integration into Materials Science for Smart and Responsive Polymers

The reactive diene functionality of this compound makes it an attractive monomer for the synthesis of advanced polymeric materials. Future research will explore its incorporation into polymers to create materials with novel properties, including "smart" or "stimuli-responsive" polymers that can change their properties in response to external stimuli such as temperature, pH, or light.

The methoxymethyl group can be a key handle for introducing further functionality into the polymer backbone or side chains. This could be achieved through post-polymerization modification, allowing for the creation of a wide range of functional materials from a single polymer precursor. For example, the cyclopentadienyl moiety can be used in "click" chemistry reactions for the efficient modification of polymer chains.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in advancing our understanding of the chemistry of this compound. Advanced computational modeling can provide valuable insights into:

Reaction Mechanisms: DFT calculations can be used to elucidate the detailed mechanisms of reactions involving this compound, including transition state geometries and activation energies. This can help in understanding the factors that control the regio- and stereoselectivity of its reactions.

Properties of Organometallic Complexes: Computational modeling can predict the electronic and structural properties of organometallic complexes containing the 5-(methoxymethyl)cyclopentadienyl ligand. This information can guide the rational design of new catalysts with desired properties.

Spectroscopic Characterization: Theoretical calculations of spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) can aid in the characterization of new compounds and intermediates.

By combining experimental and computational approaches, a deeper and more comprehensive understanding of the fundamental chemistry of this compound can be achieved, paving the way for its application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Methoxymethyl)cyclopenta-1,3-diene in laboratory settings?

- Methodology :

- Thermal Decomposition : Cyclopentanone derivatives can be subjected to controlled thermal decomposition in the presence of acid catalysts (e.g., H₂SO₄ or PTSA) at 200–300°C. This method generates cyclopenta-1,3-diene derivatives, with substituents introduced via precursor functionalization .

- Grignard Functionalization : Cyclopenta-1,3-diene intermediates can be alkylated using Grignard reagents. For methoxymethyl substitution, a protected methoxymethyl-MgBr reagent may react with a cyclopentadienyl precursor, followed by deprotection .

Q. How does the solubility profile of this compound influence its reactivity in organic solvents?

- Key Data :

| Solvent | Polarity | Solubility |

|---|---|---|

| Benzene | Low | High |

| Ether | Moderate | Moderate |

| Water | High | Negligible |

- Methodological Insight : Due to low water solubility, reactions are typically conducted in non-polar solvents (e.g., benzene, THF) to enhance diene reactivity. For polar reactions, DMF or DMSO may be used with phase-transfer catalysts .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound?

- Approaches :

- Directing Groups : Introduce temporary substituents (e.g., sulfonyl esters) to bias electrophilic attack at specific positions. For example, sulfone esters can direct alkylation to the 5-position .

- Catalytic Control : Use transition-metal catalysts (e.g., Pd or Ru complexes) to achieve cross-coupling at the methoxymethyl group. This requires optimizing ligand systems and reaction temperatures .

- Example : In a recent study, 5-carbomethoxy derivatives were synthesized via sulfonyl-directed Grignard addition, achieving >90% regioselectivity .

Q. How can spectroscopic techniques resolve structural ambiguities in substituted cyclopenta-1,3-dienes?

- Methodology :

- NMR : ¹H NMR signals for conjugated dienes appear as multiplet clusters (δ 5.5–6.5 ppm). Methoxymethyl protons resonate as singlets (δ 3.2–3.5 ppm). ¹³C NMR distinguishes substituent effects on ring carbons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns identify substitution sites. For example, loss of CH₃OCH₂• (45 Da) indicates methoxymethyl cleavage .

Q. What factors influence the stability of this compound under storage and reaction conditions?

- Key Findings :

- Thermal Stability : Decomposes above 150°C, releasing formaldehyde and cyclopentadiene fragments. Store at ≤4°C under inert gas (N₂/Ar) .

- Oxidative Sensitivity : The methoxymethyl group is prone to oxidation. Use antioxidants (e.g., BHT) in reaction mixtures to prevent degradation .

Q. How can contradictions in reported reactivity data for cyclopenta-1,3-diene derivatives be addressed?

- Resolution Strategies :

- Control Experiments : Replicate studies under identical conditions (solvent purity, catalyst batches) to isolate variables.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G**) predict electronic effects of substituents on reaction pathways. For example, methoxymethyl groups increase electron density at the 5-position, altering Diels-Alder regioselectivity .

Q. What methodologies optimize the use of this compound in Diels-Alder reactions?

- Optimization Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| Solvent | Toluene or DCM |

| Catalyst | Lewis acids (e.g., ZnCl₂) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.